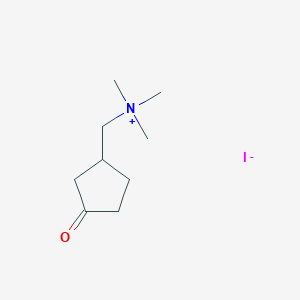
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide is a quaternary ammonium compound with a molecular formula of C10H20INO. This compound is characterized by the presence of a trimethylammonium group attached to a cyclopentanone ring. It is commonly used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-oxocyclopentylmethanamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, minimizing the formation of by-products and improving the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The compound can undergo oxidation to form N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium oxide or reduction to form the corresponding amine.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-oxocyclopentanone and trimethylamine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or methanol, using reagents like sodium chloride or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium chloride, bromide, or hydroxide.
Oxidation: Formation of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium oxide.
Reduction: Formation of 3-oxocyclopentylmethanamine.
Applications De Recherche Scientifique
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion channels and neurotransmitter transporters due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group can form ionic interactions with negatively charged sites on proteins or membranes, altering their structure and function. This can affect various molecular targets and pathways, including ion channels, neurotransmitter transporters, and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the cyclopentanone ring.
N,N,N-Trimethyl(2-oxocyclopentyl)methanaminium iodide: Similar structure but with a different position of the oxo group on the cyclopentyl ring.
N,N,N-Trimethyl(4-methylcycloheptyl)methanaminium iodide: Contains a larger cycloheptyl ring instead of a cyclopentyl ring.
Uniqueness
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide is unique due to the presence of the 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
61471-28-1 |
|---|---|
Formule moléculaire |
C9H18INO |
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
trimethyl-[(3-oxocyclopentyl)methyl]azanium;iodide |
InChI |
InChI=1S/C9H18NO.HI/c1-10(2,3)7-8-4-5-9(11)6-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZPQBKAJDJMGEMD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1CCC(=O)C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
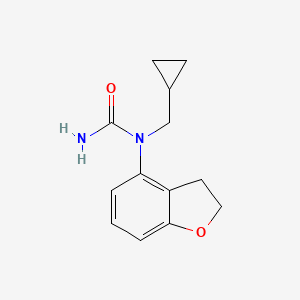
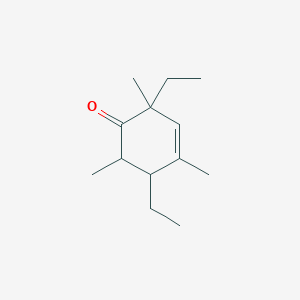
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
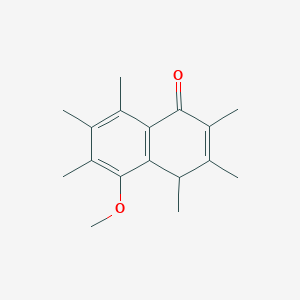
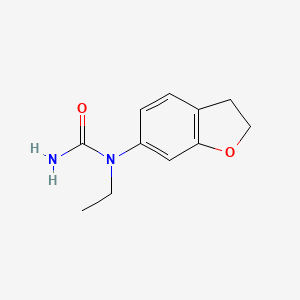
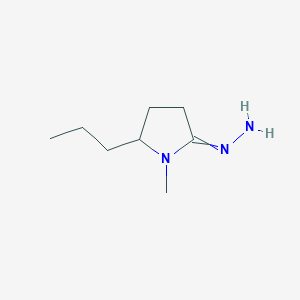
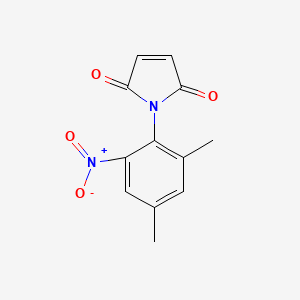
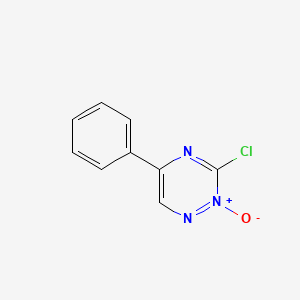
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
